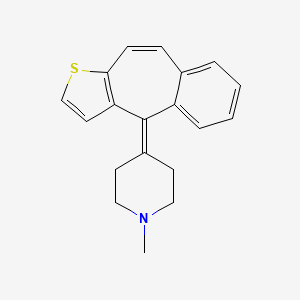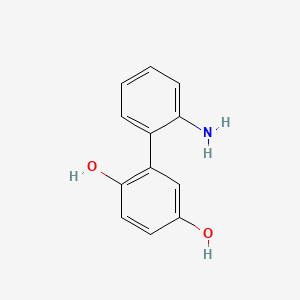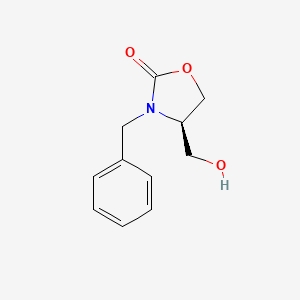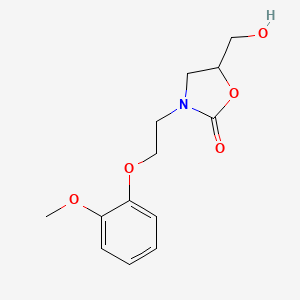
10-Deoxo-9,10-dehydro Ketotifen
Übersicht
Beschreibung
10-Deoxo-9,10-dehydro Ketotifen is a chemical compound with the molecular formula C19H19NS and a molecular weight of 293.43 . It is also known as Ketotifen EP Impurity A . It is used as an impurity of Ketotifen, which is a potent 5-HT2A receptor .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzocycloheptathiophene derivative . It has a similar structure to some other first-generation antihistamines such as cyproheptadine and azatadine .Physical And Chemical Properties Analysis
This compound has a melting point of 122-124°C and a predicted boiling point of 446.1±45.0 °C . Its density is predicted to be 1.187±0.06 g/cm3 . It is slightly soluble in chloroform, DMSO, and methanol . It is stored in an amber vial in a refrigerator .Wissenschaftliche Forschungsanwendungen
Therapeutic Use in Asthma and Allergic Disorders Ketotifen is an orally active agent used prophylactically for managing bronchial asthma and allergic disorders. Evidence suggests that Ketotifen reduces respiratory symptoms and the need for concomitant antiasthmatic drugs in patients with mild to moderate bronchial asthma. Additionally, it exhibits antihistaminic and antianaphylactic properties, providing symptom improvement in atopic dermatitis, rhinitis, allergic conjunctivitis, urticaria, and food allergies. Its therapeutic efficacy compares favorably with sodium cromoglycate and histamine H1-antagonists in these conditions. Notably, patient acceptance is generally good, with sedation and weight gain as notable side effects (S. Grant, K. Goa, A. Fitton, E. Sorkin, 1990).
Prophylaxis in Asthmatic Children and Adolescents A review on the efficacy of Ketotifen in asthmatic children and adolescents highlighted its utility in long-term administration. It facilitated the reduction in corticosteroid and bronchodilator consumption while improving clinical symptoms and maintaining respiratory function. Optimal results were observed after 8 to 12 weeks, with no development of tolerance or rebound effect upon treatment interruption. Comparative trials with clemastine and disodium cromoglycate demonstrated Ketotifen's comparable efficacy but highlighted that the responder pattern is not identical across these drugs (L. Craps, 1983).
Neuroprotective and Disease-modifying Effects Beyond Anesthesia Recent research has explored Ketotifen and similar agents' potential beyond their traditional uses, investigating their neuroprotective and disease-modifying effects. This includes potential applications in epilepsy, Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. The mechanisms for these benefits are believed to include enhanced neuronal energy reserves, antioxidant, and anti-inflammatory effects, although further research is necessary to fully elucidate these actions and develop alternative strategies with similar therapeutic effects (M. Gasior, M. Rogawski, A. Hartman, 2006).
Wirkmechanismus
Target of Action
10-Deoxo-9,10-dehydro Ketotifen is an impurity of Ketotifen , which is a histamine H1 receptor blocker and mast cell stabilizer . The primary targets of Ketotifen are the histamine H1 receptors and mast cells . These targets play a crucial role in allergic reactions, where histamine H1 receptors mediate the effects of histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions .
Mode of Action
This compound, similar to Ketotifen, likely interacts with its targets by non-competitively blocking histamine H1 receptors and stabilizing mast cells . This interaction inhibits the effects of endogenous substances known to be inflammatory mediators . The resulting changes include a decrease in the release of histamine and other mediators involved in the inflammatory response .
Biochemical Pathways
Given its similarity to ketotifen, it may influence thehistamine-mediated signaling pathway . By blocking histamine H1 receptors, it can prevent the downstream effects of histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of Ketotifen. This includes a reduction in the release of inflammatory mediators, leading to a decrease in inflammation and allergic reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It’s also sensitive to light, which can affect its stability .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
10-Deoxo-9,10-dehydro Ketotifen plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to act as a potent 5-HT2A receptor This interaction suggests that this compound may influence serotonin signaling pathways, which are crucial for regulating mood, cognition, and other physiological processes
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the 5-HT2A receptor can lead to changes in intracellular calcium levels, which are essential for various cellular activities . Moreover, the compound’s potential effects on mast cells and their role in allergic reactions and inflammation highlight its importance in immunological studies.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By acting as a 5-HT2A receptor, it can inhibit or activate certain signaling pathways, leading to changes in gene expression and cellular responses . The compound’s ability to modulate receptor activity suggests its potential use in therapeutic applications targeting neurological and inflammatory disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is light-sensitive and should be stored in amber vials under refrigeration to maintain its stability . Studies have shown that prolonged exposure to light and air can lead to degradation, affecting its efficacy in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse reactions. At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects . Studies on its metabolic flux and the levels of metabolites can provide insights into its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its delivery and targeting in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-7,10,13H,8-9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIKDQASFPAXJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(C=CC4=CC=CC=C42)SC=C3)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737807 | |
| Record name | 4-(4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4673-38-5 | |
| Record name | 4-(4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-5-yl]benzamide](/img/structure/B584157.png)
![(2Z)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B584158.png)


![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,6-diol](/img/structure/B584169.png)

![5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B584172.png)



![[3-[(Z)-2-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]ethenyl]-5-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B584179.png)

